5-Iodo-4-methyl-2-nitrobenzonitrile
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Overview
Description
5-Iodo-4-methyl-2-nitrobenzonitrile: is an organic compound with the molecular formula C8H5IN2O2 It is a derivative of benzonitrile, characterized by the presence of iodine, a methyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methyl-2-nitrobenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by iodination. The nitration process introduces a nitro group to the benzene ring, while the iodination step adds an iodine atom. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of compounds like 5-azido-4-methyl-2-nitrobenzonitrile.
Reduction: Formation of 5-iodo-4-methyl-2-aminobenzonitrile.
Oxidation: Formation of 5-iodo-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 5-Iodo-4-methyl-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and iodine substituents on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-2-nitrobenzonitrile depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The iodine atom can participate in substitution reactions, while the nitrile group can undergo various transformations.
Molecular Targets and Pathways: In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
4-Methyl-2-nitrobenzonitrile: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Iodo-2-nitrobenzonitrile: Lacks the methyl group, which can influence the compound’s reactivity and solubility.
5-Iodo-4-methylbenzonitrile: Lacks the nitro group, reducing its electron-withdrawing effects.
Uniqueness: 5-Iodo-4-methyl-2-nitrobenzonitrile is unique due to the combination of iodine, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Properties
Molecular Formula |
C8H5IN2O2 |
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Molecular Weight |
288.04 g/mol |
IUPAC Name |
5-iodo-4-methyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H5IN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3 |
InChI Key |
JZYUXXXYWBCHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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